molecular formula C8H15NO3 B2406785 1-Oxa-6-azaspiro[3.4]octane acetate CAS No. 2225141-35-3

1-Oxa-6-azaspiro[3.4]octane acetate

Cat. No.: B2406785
CAS No.: 2225141-35-3
M. Wt: 173.212
InChI Key: DFOSWHFJYRPMBZ-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.4]octane acetate is a spirocyclic chemical building block of high interest in modern pharmaceutical research and development. With the CAS number 2225141-35-3 and a molecular formula of C8H15NO3, this compound serves as a key synthetic intermediate for the creation of novel bioactive molecules . Its primary research value lies in the construction of new antibiotic agents, particularly against drug-resistant bacterial pathogens. Recent scientific studies have demonstrated its application as a superior peripheral amine component in the synthesis of ciprofloxacin congeners. These novel derivatives, which incorporate the 1-Oxa-6-azaspiro[3.4]octane scaffold, have shown potent and broad-spectrum antibacterial activity against multiple strains of the ESKAPE panel of pathogens, with performance comparable to ciprofloxacin itself . The compact, rigid spirocyclic structure contributes to desired three-dimensionality and improved physicochemical properties in drug candidates, making this compound a valuable tool for medicinal chemists aiming to explore new chemical space in antibiotic discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Strictly not for human or animal consumption.

Properties

IUPAC Name

acetic acid;1-oxa-7-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H4O2/c1-3-7-5-6(1)2-4-8-6;1-2(3)4/h7H,1-5H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSWHFJYRPMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CNCC12CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225141-35-3
Record name 1-oxa-6-azaspiro[3.4]octane acetate
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Overview of 1 Oxa 6 Azaspiro 3.4 Octane Derivatives in Scholarly Publications

Contextualization within the Broader Spiro[3.4]octane Framework

The spiro[3.4]octane framework, which includes the 1-Oxa-6-azaspiro[3.4]octane core, is a subject of growing interest in medicinal chemistry. researchgate.netmdpi.com The combination of a small, strained ring with a five-membered ring offers a unique conformational profile. The introduction of heteroatoms, as in 1-Oxa-6-azaspiro[3.4]octane, further modulates the electronic and steric properties of the scaffold, making it an attractive building block for the synthesis of novel bioactive compounds. nih.govnih.gov

Importance of Specific Salt Forms, such as 1-Oxa-6-azaspiro[3.4]octane Acetate (B1210297), in Research and Application

The conversion of a free base, such as 1-Oxa-6-azaspiro[3.4]octane, into a salt form is a common and critical step in pharmaceutical development. nih.gov The choice of the counter-ion can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility, stability, and manufacturability. nih.govpharmoutsourcing.com

Acetate is a frequently used counter-ion in the pharmaceutical industry. nih.govalphachem.biz The formation of an acetate salt can enhance the aqueous solubility of a weakly basic compound, which is often a desirable attribute for drug candidates. nih.gov Furthermore, acetic acid is a volatile and low-toxicity solvent, making it a practical choice during the manufacturing process. nih.govchemicalbook.com The use of 1-Oxa-6-azaspiro[3.4]octane as an acetate salt in research likely aims to improve its handling and formulation properties for biological testing and other applications.

Interactive Data Table: Properties of 1-Oxa-6-azaspiro[3.4]octane

PropertyValueSource
Molecular FormulaC6H11NO nih.gov
Molecular Weight113.16 g/mol nih.gov
IUPAC Name2-oxa-6-azaspiro[3.4]octane nih.gov
CAS Number220290-68-6 nih.gov

Interactive Data Table: Related Spirocyclic Compounds in Research

Compound NameKey Research FindingReference
Spiropiperidine derivativesAgonists of the ghrelin receptor. tandfonline.com
Spiro-oxindolesExhibit a wide range of biological activities including anti-inflammatory and antitumor properties. rsc.org
2,6-diazaspiro[3.4]octane derivativesIdentified as potent antitubercular leads. mdpi.com
Spiro heterocyclic steroidsShow potential as antiproliferative and antimalarial agents. nih.gov

Structure Activity Relationships Sar and Molecular Design Principles for 1 Oxa 6 Azaspiro 3.4 Octane Derivatives

Conformational Analysis and the Intrinsic Rigidity of Spiro[3.4]octane Systems

Spirocyclic compounds, by definition, consist of two rings connected by a single common atom, the spiro-carbon. This arrangement imparts a high degree of conformational rigidity compared to their more flexible acyclic or monocyclic counterparts. The spiro[3.4]octane system, which forms the core of 1-oxa-6-azaspiro[3.4]octane, is characterized by the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring. This fusion significantly restricts the conformational freedom of both rings.

The tetrahedral nature of the spiro-linked carbon atom is a key determinant of the molecule's three-dimensional shape and has important implications for its interaction with biological systems. wjpps.com The inherent rigidity of the spiro[3.4]octane scaffold helps to minimize the entropic penalty upon binding to a biological target, a favorable characteristic in drug design. nih.gov The defined spatial orientation of substituents on the spirocyclic core allows for a more precise positioning of pharmacophoric groups, which can lead to enhanced potency and selectivity.

Nuclear Magnetic Resonance (NMR) studies, such as 2D COSY, NOESY, and ROESY, are powerful techniques for the conformational analysis of spiro compounds. rsc.org These methods can elucidate the relative orientation of atoms and the preferred conformations of the rings. For instance, in related steroidal spirolactones, the major isomers often adopt a chair conformation with an axial disposition of the oxygen atom attached to the spirocenter. rsc.org While specific conformational data for 1-oxa-6-azaspiro[3.4]octane acetate (B1210297) is not extensively documented in publicly available literature, the principles derived from the study of other spiro[3.4]octane systems and related spirocyclic structures are applicable. The oxetane (B1205548) and azacyclopentane rings in 1-oxa-6-azaspiro[3.4]octane will have their own conformational preferences, which are further constrained by the spiro fusion.

Impact of the Spirocyclic Scaffold on Molecular Recognition and Ligand Binding

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes. fu-berlin.de The unique 3D topology of spirocyclic scaffolds plays a crucial role in how they are recognized by and bind to biological macromolecules such as proteins and nucleic acids. The rigid framework of the spiro[3.4]octane system in 1-oxa-6-azaspiro[3.4]octane derivatives pre-organizes the appended functional groups into a defined spatial arrangement, which can lead to a more complementary fit with the binding site of a target.

This "shape complementarity" is a cornerstone of rational drug design. acs.org The defined and rigid nature of the spirocyclic core can enhance binding affinity by reducing the conformational entropy that is typically lost when a flexible molecule binds to a receptor. nih.gov Furthermore, the spirocyclic structure can introduce novel vectors for substituent placement, allowing for the exploration of previously unreached pockets within a binding site.

For example, studies on spirocyclic helical ligands have shown that their prism-shaped spirocyclic skeleton confers binding affinity based on the shape of the target's binding pocket rather than just the sequence of amino acids or nucleotides. nih.gov The rigid framework of these ligands allows for precise interactions, such as the stacking of aromatic rings with DNA base pairs. nih.gov Similarly, the 1-oxa-6-azaspiro[3.4]octane scaffold can be envisioned as a rigid core from which substituents can be projected in specific directions to engage in key interactions (e.g., hydrogen bonds, hydrophobic interactions, or electrostatic interactions) with a biological target. The introduction of heteroatoms, such as the oxygen and nitrogen in the 1-oxa-6-azaspiro[3.4]octane system, further provides opportunities for specific hydrogen bonding interactions, which are critical for molecular recognition.

Rational Design Strategies for 1-Oxa-6-azaspiro[3.4]octane Analogues Towards Specific Biological Targets

The rational design of 1-oxa-6-azaspiro[3.4]octane analogues for specific biological targets leverages the unique properties of the spirocyclic core. A primary strategy involves using the scaffold to orient pharmacophoric groups in a desired 3D arrangement to match the requirements of a target's binding site. This approach is particularly valuable when the structure of the target protein is known, allowing for structure-based drug design.

Key principles in the rational design of these analogues include:

Scaffold Hopping and Bioisosteric Replacement: The 1-oxa-6-azaspiro[3.4]octane moiety can serve as a bioisosteric replacement for other, less favorable scaffolds. Its compact and 3D nature can lead to improved physicochemical properties, such as increased solubility and metabolic stability, compared to more planar aromatic systems.

Vectorial Exploration of Chemical Space: The spirocyclic framework provides distinct vectors for placing substituents. By systematically modifying the substitution pattern on both the oxetane and the azacyclopentane rings, medicinal chemists can explore the chemical space around the core and optimize interactions with the target.

Stereochemical Control: The spiro-carbon of 1-oxa-6-azaspiro[3.4]octane is a stereocenter. The synthesis of stereochemically pure enantiomers is crucial, as different stereoisomers can exhibit significantly different biological activities and pharmacokinetic profiles. For instance, in chiral spirooxindole compounds, the inhibitory activity and selectivity were found to be highly dependent on the stereochemistry. nih.gov

Modulation of Physicochemical Properties: The introduction of the spirocyclic core can influence properties such as lipophilicity and polar surface area. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The 1-oxa-6-azaspiro[3.4]octane scaffold, with its two heteroatoms, is expected to have a lower lipophilicity compared to its carbocyclic analogue, which can be advantageous in drug design.

The design of novel tetrahydronaphthalene-fused spirooxindoles as dual inhibitors of MDM2 and CDK4 for the treatment of glioblastoma exemplifies the power of rational design with spirocyclic compounds. nih.gov This work highlights how the rigid spirocyclic core can be used to create potent and selective inhibitors by optimizing the spatial arrangement of key interacting moieties. nih.gov

Comprehensive Structure-Activity Relationship Investigations of Compounds Incorporating Spiro[3.4]octane Moieties

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure translates into biological activity and for guiding the optimization of lead compounds. For derivatives of 1-oxa-6-azaspiro[3.4]octane, SAR investigations would systematically explore the impact of modifying different parts of the molecule.

A typical SAR campaign would involve:

Modification of the Azacyclopentane Ring: The nitrogen atom of the azacyclopentane ring is a key handle for modification. Different substituents can be introduced to probe for additional binding interactions or to modulate the compound's physicochemical properties. The nature of these substituents (e.g., alkyl, aryl, acyl) can significantly impact potency and selectivity.

Substitution on the Oxetane Ring: While less straightforward to modify synthetically, substitution on the oxetane ring could also be explored to fine-tune interactions with the target.

Variation of the Spirocyclic Core: Although the core is the defining feature, subtle changes, such as altering the ring sizes (e.g., to a spiro[3.5] or spiro[4.4] system), could be investigated to understand the importance of the specific spiro[3.4]octane framework.

While comprehensive SAR data for 1-oxa-6-azaspiro[3.4]octane derivatives are not widely published, SAR studies on other spirocyclic systems provide valuable insights. For example, in a series of spirocyclic σ1 receptor ligands, the introduction of different substituents at various positions on the spirocyclic scaffold led to significant changes in receptor affinity and selectivity. nih.gov

Table 1: Illustrative SAR of Spirocyclic σ1 Receptor Ligands

CompoundRσ1 Affinity (Ki, nM)
5a H1.2
5i (pyridin-3-yl)methyl3.9
23a H (azepane ring)0.42

Data from a study on spirocyclic σ1 receptor ligands, illustrating the impact of substitution on affinity. nih.gov

This table demonstrates how modifications to the periphery of a spirocyclic core can modulate biological activity. A similar approach would be employed for 1-oxa-6-azaspiro[3.4]octane derivatives to build a comprehensive SAR profile.

In another example, the development of spiro-piperidines as acetyl-CoA carboxylase inhibitors involved modifying the spiro-lactone ring and a benzothiophene (B83047) portion of the molecule to improve metabolic stability while maintaining potent inhibitory activity.

Table 2: SAR of Spiro-piperidine Acetyl-CoA Carboxylase Inhibitors

CompoundCore ModificationACC1 IC50 (nM)ACC2 IC50 (nM)
(S)-1 Spiro-lactone2938
8c Spiro-imide, 6-methylthieno[2,3-b]pyridine2532

Illustrative data showing how core modifications can impact inhibitory activity.

Applications in Medicinal Chemistry Research and Chemical Biology

Role of 1-Oxa-6-azaspiro[3.4]octane as a Core Building Block in the Synthesis of Pharmacologically Relevant Molecules

The 1-Oxa-6-azaspiro[3.4]octane motif serves as a versatile building block in the synthesis of complex molecules with potential therapeutic applications. Its spirocyclic nature imparts a rigid and defined three-dimensional geometry, which can be advantageous for optimizing ligand-receptor interactions. Medicinal chemists utilize this scaffold to introduce structural novelty and explore new chemical space, moving away from traditional flat, aromatic structures. The synthesis of derivatives often involves the functionalization of the secondary amine, allowing for the attachment of various side chains and pharmacophores to modulate biological activity and physicochemical properties. The development of facile synthetic routes to access 2-azaspiro[3.4]octane highlights the growing interest in this class of compounds and provides a foundation for the synthesis of more complex derivatives, including the 1-oxa-6-aza analogue. rsc.org

Exploration of the 1-Oxa-6-azaspiro[3.4]octane Scaffold as a Bioisosteric Replacement Strategy

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of drug design. The 1-Oxa-6-azaspiro[3.4]octane scaffold is being investigated as a bioisosteric replacement for more common heterocyclic motifs, such as morpholine (B109124) and piperazine (B1678402), which are prevalent in many approved drugs.

The replacement of traditional heterocycles like piperazine and morpholine with spirocyclic scaffolds such as 1-oxa-6-azaspiro[3.4]octane can lead to significant improvements in a molecule's properties. For instance, the introduction of a spirocyclic center can decrease lipophilicity, a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov While azaspiro[3.3]heptanes have been shown to lower the logarithm of the distribution coefficient (logD), a measure of lipophilicity, this effect is not always guaranteed and can depend on the specific substitution pattern. nih.gov

Research on related diazaspiro cores as piperazine bioisosteres in the context of olaparib (B1684210), a PARP inhibitor, has shown that such modifications can lead to reduced DNA damage and cytotoxicity while maintaining or even improving affinity for the target. nih.gov For example, the 2-oxa-6-azaspiro[3.3]heptane analogue of an olaparib derivative displayed slightly better PARP-1 affinity compared to its parent compound. nih.gov This highlights the potential of spirocyclic oxa-aza scaffolds to fine-tune the pharmacological profile of existing drugs. Theoretical studies on 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) have also suggested its viability as a piperazine bioisostere, with the potential to enhance drug-likeness and target selectivity due to its molecular rigidity. researchgate.netuniba.itvapourtec.com

Diverse Therapeutic Area Exploration for 1-Oxa-6-azaspiro[3.4]octane Derivatives (General Research Context)

The unique properties of spirocyclic systems have prompted their investigation in a wide range of therapeutic areas, from oncology to infectious diseases.

While specific research on 1-Oxa-6-azaspiro[3.4]octane acetate (B1210297) in glioblastoma is not extensively documented, the broader class of spirocyclic compounds is being explored for its anti-cancer potential. The rigid conformation of spiro scaffolds can lead to enhanced binding affinity and selectivity for cancer-related targets. The exploration of novel spirocyclic systems is a continuous effort in the search for more effective treatments for aggressive cancers like glioblastoma.

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. While direct studies on the antimicrobial properties of 1-Oxa-6-azaspiro[3.4]octane are limited, related spirocyclic scaffolds have shown promise. For instance, the replacement of the piperazine ring in ciprofloxacin (B1669076) with a 2,6-diazaspiro[3.3]heptane motif has demonstrated advancements in pharmacokinetic properties, suggesting that spirocyclic modifications can be a valuable strategy in developing new antibiotics. uniba.it The screening of chemical libraries, including those containing diverse scaffolds, has identified compounds with moderate activity against Gram-positive bacteria, underscoring the potential of novel molecular architectures in antimicrobial drug discovery. nih.gov

Spirocyclic systems, in general, have demonstrated a wide range of biological activities, particularly in the realm of oncology. nih.gov Various spiro compounds have been synthesized and evaluated for their anti-tumor effects against different cancer cell lines. For example, novel 1-oxa-4-azaspironenone derivatives have shown moderate to potent activity against human lung, breast, and cervical cancer cells. nih.gov Similarly, a spirocyclic oxindole (B195798) analogue was identified as a nanomolar inhibitor of human lung cancer cells. ccspublishing.org.cn The incorporation of an oxetane (B1205548) ring, a component of the 1-oxa-6-azaspiro[3.4]octane scaffold, into various molecules has been associated with potent anti-tumor activity. researchgate.netnih.gov These findings suggest that the 1-oxa-6-azaspiro[3.4]octane framework holds significant potential for the development of novel anti-cancer agents.

Compound ClassCancer Cell LineReported Activity (IC50)Reference
1-Oxa-4-azaspironenone derivativesA549 (Lung)0.26 µM (for compound 6d) nih.gov
MDA-MB-231 (Breast)0.10 µM (for compound 8d) nih.gov
HeLa (Cervical)0.18 µM (for compound 6b) nih.gov
Spirocyclic azaoxindole derivative (2e)A549 (Lung)50 nmol/L ccspublishing.org.cn
Spiro tryptanthrin-based compoundsMCF-7 (Breast)Antiproliferative impact equivalent to standard medication researchgate.net

Mechanistic Studies and Elucidation of Modes of Action for Spirocycle-Containing Bioactive Compounds

Extensive literature searches did not yield specific mechanistic studies or detailed modes of action for the compound 1-Oxa-6-azaspiro[3.4]octane acetate . Research in this area tends to focus on broader classes of spirocyclic compounds or on specific derivatives that have demonstrated significant biological activity.

Spirocyclic scaffolds, such as the 1-oxa-6-azaspiro[3.4]octane core, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. mdpi.com This inherent three-dimensionality can lead to improved target selectivity and better pharmacological properties compared to flatter, more flexible molecules. nih.govresearchgate.net The rigidity of the spirocyclic system helps to pre-organize the molecule for binding to a biological target, which can result in a lower entropic penalty upon binding and thus higher affinity. nih.govacs.org

Mechanistic studies of bioactive spirocycles often involve a combination of techniques to understand how they interact with their biological targets. These can include:

Structure-Activity Relationship (SAR) Studies: These studies involve synthesizing and testing a series of related compounds to determine which structural features are critical for biological activity. spirochem.com By systematically modifying the spirocyclic core and its substituents, researchers can build a model of the pharmacophore—the essential features required for bioactivity. spirochem.com

Computational Modeling and Docking: Molecular modeling techniques can be used to predict how a spirocyclic compound might bind to a protein target. These models can provide insights into the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the compound in the binding site. acs.org

Biochemical and Cellular Assays: These experiments are used to determine the effect of the compound on the function of a specific protein or cellular pathway. For example, enzyme inhibition assays can quantify how potently a compound blocks the activity of a particular enzyme. nih.gov

X-ray Crystallography and NMR Spectroscopy: These powerful techniques can provide a detailed, atomic-level picture of how a spirocyclic compound binds to its target protein. nih.gov This information is invaluable for understanding the precise mode of action and for designing more potent and selective analogs.

While specific data for 1-Oxa-6-azaspiro[3.4]octane acetate is not available, the general principles of mechanistic elucidation for spirocyclic compounds would apply. Research would likely begin with screening the compound for biological activity in various assays. If a promising activity is identified, further studies would be undertaken to identify the molecular target and elucidate the detailed mechanism of action, employing the methodologies described above.

The following table summarizes different spirocyclic compounds and the mechanistic insights that have been reported in the literature, illustrating the types of studies that would be relevant for understanding the mode of action of 1-Oxa-6-azaspiro[3.4]octane acetate, should such research be undertaken.

Spirocyclic Compound ClassBiological Target/ActivityMechanistic Insights Gained
Spiroxindoles AntioxidantEvaluated via DPPH, ABTS, and anti-liposomal peroxidation tests to determine radical scavenging activity. nih.gov
Spiro[4.5]trienones AnticancerQuantum chemical methods used to understand substituent effects on reaction pathways and formation. acs.org
Spiro-biflavonoids PARP-1 InhibitionIdentification and analysis of the mechanism of action of new inhibitors. mdpi.com
Spiro Heterocyclic Steroids Anticancer (Hedgehog signaling)Inhibition of the Smoothened (Smo) protein in the Hedgehog pathway. nih.gov
Spirocyclic Oxetanes Piperazine/Morpholine BioisosteresTheoretical studies on their potential as bioisosteres to improve drug-likeness and target selectivity. researchgate.net

Theoretical and Computational Investigations of 1 Oxa 6 Azaspiro 3.4 Octane Systems

Application of Quantum Chemical Methods for Structural Characterization and Stability Assessment

Quantum chemical methods are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for studying spiro-heterocycles due to its balance of computational cost and accuracy. researchgate.net For the 1-Oxa-6-azaspiro[3.4]octane system, DFT calculations, particularly with hybrid functionals like B3LYP, can provide valuable insights into its geometry and electronic properties.

Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are other quantum mechanical methods that can be applied. While HF is a more foundational ab initio method, it often does not account for electron correlation to the same extent as DFT or MP2. MP2, by including electron correlation effects, can provide more accurate energy calculations and is particularly useful for assessing the stability of different conformations. A comparative analysis of the results from DFT, HF, and MP2 methods would offer a comprehensive understanding of the electronic structure and relative energies of different isomers and conformers of the 1-Oxa-6-azaspiro[3.4]octane cation, which would be relevant to its acetate (B1210297) salt.

Table 1: Representative Quantum Chemical Methods for Structural Analysis

MethodKey FeaturesApplication to 1-Oxa-6-azaspiro[3.4]octane Systems
Density Functional Theory (DFT)Balances accuracy and computational cost by approximating the exchange-correlation energy. researchgate.netOptimization of ground state geometry, calculation of electronic properties (e.g., charge distribution, dipole moment).
Hartree-Fock (HF)An ab initio method that solves the Schrödinger equation using a single Slater determinant.Provides a baseline for more advanced calculations and initial geometric parameters.
Møller-Plesset Perturbation Theory (MP2)An ab initio method that incorporates electron correlation effects beyond the HF approximation.Refined energy calculations for assessing the relative stability of different conformers and isomers.

Computational Analysis of Conformational Landscapes and Energy Minimization Pathways

Computational methods are employed to map the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them. researchgate.net This is achieved by systematically rotating key dihedral angles and calculating the corresponding energy, a process known as a conformational search or potential energy surface scan. The resulting conformational energy landscape reveals the most stable conformers and their relative populations. For 1-Oxa-6-azaspiro[3.4]octane, this analysis would be crucial to understand which shapes the molecule is likely to adopt in a biological environment.

Energy minimization pathways, which are the routes a molecule takes to relax from a high-energy state to a more stable one, can also be elucidated. This information is vital for understanding the dynamic behavior of the molecule. Studies on similar spiro[2.5]octane derivatives have shown that the preferred conformations can be determined by analyzing NMR coupling constants, which are influenced by the steric and electronic effects of substituents. nih.gov Such experimental data can be used to validate and refine the computational models of the conformational landscape of 1-Oxa-6-azaspiro[3.4]octane.

In Silico Molecular Docking and Dynamics Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govtandfonline.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For 1-Oxa-6-azaspiro[3.4]octane acetate, molecular docking studies could be performed to screen its binding affinity against various therapeutic targets. The unique 3D structure of the spiro-scaffold can lead to specific interactions with the binding site of a protein, potentially enhancing selectivity and potency. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. mdpi.comuu.nl MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose predicted by docking. acs.org These simulations can reveal how the ligand and protein adapt to each other upon binding and can be used to calculate the binding free energy, a more accurate predictor of binding affinity than docking scores alone. For the 1-Oxa-6-azaspiro[3.4]octane system, MD simulations would be crucial to confirm the stability of its interactions with a target protein and to understand the role of the acetate counter-ion in the binding process.

Table 2: Computational Tools for Studying Ligand-Target Interactions

TechniquePurposeApplication to 1-Oxa-6-azaspiro[3.4]octane Acetate
Molecular DockingPredicts the binding mode and affinity of a ligand to a macromolecular target. nih.govtandfonline.comTo identify potential protein targets and predict the binding orientation of the 1-oxa-6-azaspiro[3.4]octane cation.
Molecular Dynamics (MD) SimulationsSimulates the time-dependent behavior of a molecular system, providing insights into its dynamics and stability. mdpi.comuu.nlTo assess the stability of the docked pose, analyze conformational changes upon binding, and calculate binding free energies.

Predictive Modeling of Molecular Properties Relevant to Biological Activity and Druggability

In addition to predicting target interactions, computational models can forecast various molecular properties that are critical for a compound's success as a drug. These properties, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), determine the pharmacokinetic and pharmacodynamic profile of a drug candidate. researchgate.netgjpb.de

For 1-Oxa-6-azaspiro[3.4]octane acetate, predictive models can estimate its permeability across biological membranes, a key factor for oral bioavailability. Models for predicting properties like Caco-2 permeability are often based on molecular descriptors such as the number of hydrogen bond donors and acceptors, polar surface area, and molecular weight. The spirocyclic nature of 1-Oxa-6-azaspiro[3.4]octane is expected to influence these properties in a way that is different from its linear or monocyclic counterparts.

Conformational preferences, as discussed earlier, also play a significant role in druggability. A molecule with a more rigid conformation is often more selective for its target, which can lead to fewer off-target effects. The conformational rigidity of the 1-oxa-6-azaspiro[3.4]octane scaffold is a desirable trait that can be quantified through computational analysis. Various "drug-likeness" scores, such as the Quantitative Estimate of Drug-likeness (QED) and ADMET-scores, can be calculated to provide a comprehensive evaluation of the potential of 1-Oxa-6-azaspiro[3.4]octane acetate as a drug candidate. nih.gov

Table 3: Predicted Molecular Properties of the 1-Oxa-6-azaspiro[3.4]octane Cation

PropertyPredicted Value/RangeSignificance in Druggability
Molecular Weight~113.16 g/mol (for the cation)Within the typical range for small molecule drugs, favoring good absorption and distribution.
LogP (Octanol-Water Partition Coefficient)Likely to be low due to the presence of heteroatoms.Influences solubility and permeability; a balanced LogP is often desired.
Polar Surface Area (PSA)Expected to be moderate due to the oxygen and nitrogen atoms.Affects membrane permeability; values below 140 Ų are generally associated with good oral bioavailability.
Hydrogen Bond Donors/Acceptors1 Donor (NH group), 2 Acceptors (O and N atoms)Crucial for target interactions and solubility; lower numbers are generally favored for permeability.
Rotatable BondsLow number due to the rigid spirocyclic structure.Contributes to conformational rigidity, which can enhance target selectivity and reduce entropy loss upon binding.

Future Research Directions and Unaddressed Challenges in 1 Oxa 6 Azaspiro 3.4 Octane Research

Development of Novel and Highly Efficient Synthetic Methodologies for Accessing Diverse Functionalized 1-Oxa-6-azaspiro[3.4]octanes

The synthesis of 1-oxa-6-azaspiro[3.4]octane and its analogs is an active area of research, with a continuous need for more efficient and versatile methods. researchgate.netnih.gov Current strategies often involve multi-step sequences that can be time-consuming and may not be suitable for generating large, diverse libraries of compounds for high-throughput screening.

Future research will likely focus on the development of novel synthetic routes that are more step-economical and scalable. nih.gov This includes the exploration of new catalytic systems and reaction cascades that can introduce functional diversity at various positions of the spirocyclic core. For instance, developing methods that allow for the selective functionalization of either the oxetane (B1205548) or the azetidine (B1206935) ring would be highly valuable. Additionally, the synthesis of novel thia-azaspiro[3.4]octanes, where the oxygen atom is replaced by sulfur, represents an underexplored area with potential for novel biological activities. nih.gov

Key Research Objectives:

Step-Economic Syntheses: Designing shorter and more efficient synthetic pathways to the core scaffold.

Late-Stage Functionalization: Developing methods to introduce diverse functional groups in the final steps of the synthesis.

Catalytic Approaches: Exploring new catalysts to improve yield, selectivity, and substrate scope.

Access to Analogs: Creating synthetic routes to related spirocyclic systems, such as those containing different heteroatoms or ring sizes.

Advancements in Asymmetric Synthesis for Achieving High Enantiopurity in Chiral Spiro[3.4]octane Derivatives

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure 1-oxa-6-azaspiro[3.4]octane derivatives is of paramount importance. researchgate.netchiralpedia.com While some progress has been made, achieving high levels of enantioselectivity remains a significant challenge. chiralpedia.com

Future advancements in this area will likely rely on the design and application of novel chiral catalysts, including both metal-based and organocatalytic systems. chiralpedia.comsioc-journal.cnnih.gov Organocatalysis, in particular, offers a promising avenue due to its potential for sustainability and the avoidance of toxic metals. chiralpedia.comsioc-journal.cn The development of catalytic asymmetric reactions that can be readily scaled up is crucial for the practical application of these chiral building blocks in drug development. chiralpedia.com

Table 1: Comparison of Asymmetric Synthesis Strategies

StrategyAdvantagesChallenges
Chiral Auxiliaries Reliable and well-established.Requires additional steps for attachment and removal; can be atom-uneconomical. researchgate.net
Chiral Catalysts (Metal-based) High efficiency and selectivity.Cost and toxicity of some metals; potential for product contamination. chiralpedia.comchiralpedia.com
Organocatalysis Metal-free, often more environmentally friendly.Catalyst loading can be high; scalability can be a challenge. chiralpedia.comsioc-journal.cn
Biocatalysis High selectivity under mild conditions.Enzyme stability and substrate scope can be limited. nih.gov

Expansion of Therapeutic Applications and Identification of Novel Biological Targets for 1-Oxa-6-azaspiro[3.4]octane Scaffolds

The 1-oxa-6-azaspiro[3.4]octane scaffold has been identified as a valuable component in compounds with potential therapeutic applications, including as pharmaceutical intermediates. thermofisher.comfishersci.com For instance, 2-oxa-6-azaspiro[3.4]octane has been used in the preparation of derivatives that inhibit the epidermal growth factor receptor (EGFR). thermofisher.com The related 2,6-diazaspiro[3.4]octane core has appeared in compounds with diverse biological activities, such as antitubercular agents. mdpi.com

A key future direction is the systematic evaluation of 1-oxa-6-azaspiro[3.4]octane derivatives against a wide range of biological targets. This will involve high-throughput screening of compound libraries to identify new lead structures for various diseases. Understanding the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. The unique three-dimensional nature of the spirocyclic scaffold may allow it to interact with protein targets in ways that are not possible for more traditional, flatter molecules. researchgate.net

Synergistic Integration of Advanced Computational and Experimental Methodologies for Rational Molecular Design

The integration of computational and experimental approaches holds immense promise for accelerating the discovery and optimization of new drugs based on the 1-oxa-6-azaspiro[3.4]octane scaffold. nih.gov Computational methods, such as molecular docking and virtual screening, can be used to predict the binding of virtual libraries of compounds to specific protein targets, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

This synergistic approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.gov For example, computational tools can help in understanding the binding modes of active compounds and guide the design of new analogs with improved properties. The "SAR by Space" concept, which involves searching vast virtual chemical spaces for analogs of a hit molecule, can be a powerful tool for rapidly exploring the chemical neighborhood around a promising scaffold. biosolveit.de

Table 2: Integrated Computational and Experimental Workflow

StepComputational MethodExperimental Method
1. Target Identification Bioinformatics analysisBiological assays
2. Hit Identification Virtual screening, molecular dockingHigh-throughput screening
3. Lead Optimization In silico property prediction, molecular dynamicsSynthesis of analogs, SAR studies
4. Preclinical Development ADMET predictionIn vitro and in vivo testing

Systematic Exploration of Uncharted Chemical Space Accessible via 1-Oxa-6-azaspiro[3.4]octane Scaffolds

The "chemical space" of all possible molecules is vast and largely unexplored. nih.govnih.gov The 1-oxa-6-azaspiro[3.4]octane scaffold provides a starting point for systematically exploring novel regions of this chemical universe. nih.gov By developing diverse and efficient synthetic methods, it becomes possible to generate libraries of compounds with a wide range of substituents and stereochemical configurations.

Future research should focus on strategies to systematically explore this uncharted territory. nih.gov This involves not only the synthesis of new compounds but also the development of computational tools to navigate and analyze the resulting chemical space. biosolveit.deyoutube.com The goal is to identify novel molecular frameworks with unique biological activities that may not be accessible through traditional medicinal chemistry approaches. The exploration of this chemical space could lead to the discovery of first-in-class drugs with novel mechanisms of action.

Q & A

Q. What are the optimal synthetic routes for 1-Oxa-6-azaspiro[3.4]octane acetate, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most effective for characterizing 1-Oxa-6-azaspiro[3.4]octane acetate, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming spirocyclic structure and regiochemistry. For example, ¹H NMR can identify unique proton environments in the oxa-aza ring system, while ¹³C NMR resolves carbonyl and quaternary carbons. X-ray crystallography provides definitive structural validation, as seen in studies of analogous spiro compounds like 6-Cbz-1-oxa-6-azaspiro[2.5]octane . Mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy verifies functional groups (e.g., acetate carbonyl stretches at ~1740 cm⁻¹).

Q. How can researchers ensure purity during isolation of 1-Oxa-6-azaspiro[3.4]octane acetate?

  • Methodological Answer : Purification strategies include liquid-liquid extraction (e.g., ethyl acetate/water partitioning to remove polar byproducts) and column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate). Recrystallization from aprotic solvents like acetonitrile enhances purity, as demonstrated for spirocyclic oxaziridines . Purity >97% is achievable via these methods, as validated by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do spirocyclic strain and electronic effects influence the reactivity of 1-Oxa-6-azaspiro[3.4]octane acetate in nucleophilic reactions?

  • Methodological Answer : The fused oxa-aza ring system introduces angular strain, increasing reactivity at the oxygen or nitrogen centers. Computational modeling (DFT) can predict electrophilic sites by analyzing electron density maps. For example, the oxygen atom in 1-oxa-6-azaspiro[3.4]octane derivatives exhibits higher nucleophilicity due to lone pair availability, making it susceptible to alkylation or acylation. Experimental validation via kinetic studies under varying pH conditions is recommended .

Q. What strategies resolve contradictions in reported synthetic yields for 1-Oxa-6-azaspiro[3.4]octane acetate under varying catalytic conditions?

  • Methodological Answer : Factorial design of experiments (DoE) can systematically optimize reaction parameters. For instance, a 2³ factorial design evaluating temperature (25–50°C), catalyst loading (0.5–2.0 mol%), and solvent (THF vs. DCM) identifies interactions between variables. Contradictions in batch vs. flow synthesis yields (e.g., 65% vs. 88%) may arise from improved mass/heat transfer in microreactors . Reproducibility requires strict control of moisture and oxygen levels, as spirocyclic intermediates are often hygroscopic .

Q. How does the choice of protecting groups impact derivatization pathways for 1-Oxa-6-azaspiro[3.4]octane acetate?

Q. What are the stability profiles of 1-Oxa-6-azaspiro[3.4]octane acetate under different storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways. HPLC-MS identifies hydrolysis products (e.g., free spirocyclic alcohol). Storage at -20°C under nitrogen atmosphere minimizes oxidation, as recommended for analogous azaspiro compounds . Lyophilization improves long-term stability for hygroscopic derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.